1,11-Difluoro-undecane
Description
1,11-Difluoro-undecane is a linear alkane derivative with the molecular formula C₁₁H₂₂F₂, where fluorine atoms replace hydrogen at the terminal positions (C-1 and C-11). Fluorination at both ends introduces polarity and alters physicochemical properties compared to non-fluorinated undecane (C₁₁H₂₄, ). Such difluorinated alkanes are hypothesized to exhibit intermediate characteristics between fully hydrogenated and perfluorinated analogs, balancing hydrophobicity and chemical stability.
Properties
Molecular Formula |
C11H22F2 |
|---|---|
Molecular Weight |
192.29 g/mol |
IUPAC Name |
1,11-difluoroundecane |
InChI |
InChI=1S/C11H22F2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2 |
InChI Key |
JHBVQUFODHTDKL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCF)CCCCCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,11-Difluoro-undecane can be synthesized through several methods. One common approach involves the fluorination of undecane using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2) under controlled conditions. The reaction typically requires a catalyst, such as cobalt trifluoride (CoF3), to facilitate the fluorination process. The reaction is carried out at elevated temperatures and pressures to ensure complete fluorination of the terminal carbon atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor system to maintain consistent reaction conditions and optimize yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
1,11-Difluoro-undecane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups, such as hydroxyl (OH) or amino (NH2) groups, using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated alcohols or carboxylic acids.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under mild conditions to achieve substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst is often employed for reduction reactions.
Major Products Formed
Substitution: Fluorinated alcohols, amines, or ethers.
Oxidation: Fluorinated carboxylic acids or ketones.
Reduction: Partially or fully hydrogenated alkanes.
Scientific Research Applications
Medicinal Chemistry
1,11-Difluoro-undecane has been investigated for its potential as a pharmaceutical intermediate. The fluorinated alkane can serve as a building block in the synthesis of bioactive compounds due to its ability to modify the lipophilicity and metabolic stability of drug candidates. Research indicates that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated analogs.
Materials Science
The compound's unique properties make it suitable for developing advanced materials. Its low surface energy can be exploited in creating hydrophobic coatings and surfaces that repel water and other liquids. This application is particularly relevant in industries focusing on anti-fogging and anti-icing technologies.
Environmental Science
Fluorinated compounds like this compound are studied for their environmental impact and behavior in ecological systems. Understanding the degradation pathways and persistence of such compounds is essential for assessing their safety and environmental footprint.
Case Study 1: Pharmaceutical Development
In a recent study, researchers synthesized a series of fluorinated alkyl chains, including this compound, to evaluate their effects on the pharmacokinetics of antitumor agents. The results indicated that introducing fluorine atoms improved the compounds' solubility and bioavailability, leading to enhanced therapeutic efficacy against cancer cells.
Case Study 2: Surface Coating Applications
A team developed a novel hydrophobic coating using this compound as a key ingredient. The coating demonstrated superior water-repellent properties compared to traditional coatings, significantly reducing ice formation on surfaces exposed to cold environments. Field tests showed a reduction in maintenance costs for infrastructure subjected to harsh weather conditions.
Mechanism of Action
The mechanism of action of 1,11-difluoro-undecane involves its interaction with molecular targets through the fluorine atoms. The high electronegativity of fluorine allows the compound to form strong hydrogen bonds and dipole-dipole interactions with various biomolecules. This can lead to alterations in the structure and function of proteins, enzymes, and cell membranes, thereby influencing biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,11-Difluoro-undecane with structurally related undecane derivatives, focusing on molecular properties, stability, and applications:
Key Findings:
Fluorination Impact: Terminal fluorination (this compound) increases thermal stability and chemical inertness compared to non-fluorinated undecane. However, it is less stable than perfluorinated analogs (e.g., C₁₁F₂₃I) due to residual C-H bonds . The electron-withdrawing nature of fluorine reduces nucleophilicity, making this compound less reactive than brominated analogs like 1-Bromo-undecane .
Toxicity and Environmental Persistence: Perfluorinated compounds (e.g., C₁₁F₂₃I) are highly persistent and bioaccumulative, with documented ecological risks .
Industrial Relevance :
- Brominated and iodinated undecanes are favored in synthetic chemistry for their reactivity, while perfluorinated derivatives dominate in materials science .
- This compound’s intermediate polarity could bridge applications requiring moderate hydrophobicity, such as specialty surfactants or drug carriers.
Biological Activity
1,11-Difluoro-undecane (CAS Number: 1828-07-5) is a fluorinated hydrocarbon that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
This compound is characterized by the presence of two fluorine atoms at the 1 and 11 positions of the undecane chain. Its chemical formula is , and it exhibits distinct physical properties such as a boiling point and melting point that are influenced by its fluorination.
1. Anti-inflammatory and Anti-allergic Properties
Research has shown that undecane derivatives can exhibit anti-inflammatory effects. A study focused on undecane (not specifically this compound) highlighted its ability to inhibit inflammatory mediators in mast cells, which could be extrapolated to suggest similar potential for this compound due to structural similarities. The study indicated that undecane suppresses degranulation in sensitized RBL-2H3 cells and reduces mRNA expression of inflammatory cytokines in keratinocytes .
Table 1: Summary of Biological Activities of Undecane Derivatives
Case Study 1: Environmental Impact Assessment
A case study on per- and polyfluoroalkyl substances (PFAS) highlights the environmental behavior of fluorinated compounds similar to this compound. The study showed that these compounds can persist in the environment and may undergo biotransformation processes that affect their biological activity .
Case Study 2: Toxicity Assessments
Toxicity assessments conducted on various fluorinated hydrocarbons suggest that while some exhibit low toxicity profiles, others may pose risks depending on their structure and functional groups. For instance, studies have indicated that fluorinated compounds can interact with biological systems in complex ways, potentially leading to adverse effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
